3-Acetamido-3-deoxy-D-glucose
Beschreibung
Molecular Architecture and Stereochemical Configuration
This compound (C₈H₁₅NO₆) is a deoxyamino sugar featuring a pyranose ring with a 3-acetamido group replacing the hydroxyl at C3. Its structure is defined by:
- Pyranose ring : A six-membered ring in the ⁴C₁ chair conformation, typical of D-glucose derivatives.
- Substituents :
The stereochemistry at C3 is critical, as inversion during synthesis via nucleophilic substitution (e.g., azide-to-amino group replacement) determines the configuration.
Crystallographic Analysis of Pyranose Conformations
Crystallographic studies reveal the pyranose ring adopts the 4C₁ chair conformation, stabilized by intramolecular hydrogen bonds between the acetamido group and adjacent hydroxyls. Key features include:
| Conformational Parameter | Value | Implication |
|---|---|---|
| C1–C2–C3–C4 dihedral angle | ~60° | ⁴C₁ chair |
| C3–C4–C5–C6 dihedral angle | ~180° | Equatorial C5-OH |
| Acetamido group orientation | Axial | Hydrogen bonding |
Deviations from the ⁴C₁ conformation are rare but observed in non-enzyme complexes, where steric or electronic effects perturb the ring.
NMR Spectroscopic Profiling of Anomeric Forms
¹H and ¹³C NMR data distinguish α/β anomers and confirm the pyranose configuration:
| NMR Signal | α-Anomer | β-Anomer | Assignment |
|---|---|---|---|
| Anomeric proton (H1) | δ 5.21 (d) | δ 4.72 (d) | J = 3–8 Hz (axial vs. equatorial) |
| Acetamido methyl (CH₃) | δ 2.05 (s) | δ 2.05 (s) | Broad singlet |
| C6 hydroxymethyl (CH₂OH) | δ 3.6–3.9 | δ 3.6–3.9 | Multiplet |
The acetamido group’s N–H proton resonates at δ 7.5–8.5 (broad), confirming hydrogen bonding with adjacent oxygens.
Comparative Analysis with Related Deoxyamino Sugars
This compound differs structurally and functionally from other deoxyamino sugars:
Key distinctions :
- Position of acetamido group : C3 vs. C2 (GlcNAc) or C3 with additional deoxygenation (3,6-dideoxy derivatives).
- Biosynthesis : this compound is synthesized via chemical methods, while bacterial sugars utilize nucleotide-activated dTDP intermediates.
- Biological roles : Unlike GlcNAc (cell wall, chitin), this compound is primarily a research tool for studying glycosidic linkages and enzyme specificity.
Eigenschaften
CAS-Nummer |
14086-88-5 |
|---|---|
Molekularformel |
C8H15NO6 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
N-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-6(12)4(2-10)15-8(14)7(5)13/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1 |
InChI-Schlüssel |
VXUMVOQGKNZDNY-ZTVVOAFPSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O |
Kanonische SMILES |
CC(=O)NC1C(C(OC(C1O)O)CO)O |
Synonyme |
N-Acetyl-kanosamine; 3-Acetamido-3-deoxy-D-glucopyranose; |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Structural Role
3-Acetamido-3-deoxy-D-glucose plays a significant role in the biosynthesis of complex carbohydrates, particularly in the formation of lipopolysaccharides (LPS) and glycoproteins. It has been identified as a component of the repeating units of LPS O-antigens, which are critical for bacterial virulence and immune evasion. Research indicates that derivatives of this compound are involved in the production of antibiotic precursors and glycan moieties in bacterial cell surface layers .
Table 1: Biosynthetic Pathways Involving this compound
| Pathway Component | Description |
|---|---|
| LPS O-antigens | Essential for bacterial virulence; derived from this compound. |
| Antibiotic Precursors | Involved in the biosynthesis of various antibiotics through its derivatives. |
| Glycoproteins | Contributes to the structure of S-layer glycoproteins in bacteria. |
Therapeutic Potential
The therapeutic applications of this compound have been explored in several contexts:
Anticancer Activity
Research has indicated that compounds similar to this compound can inhibit cancer cell growth by disrupting glucose metabolism. This analog can serve as a metabolic inhibitor, potentially enhancing the efficacy of chemotherapeutic agents when used in combination therapies .
Anti-inflammatory Properties
Studies suggest that analogs of this compound may exhibit anti-inflammatory effects by modulating immune responses and reducing cytokine production. These properties make it a candidate for treating conditions characterized by chronic inflammation .
Antiviral Applications
The structural similarity of this compound to glucose allows it to interfere with viral replication processes that rely on host glucose metabolism. This mechanism is particularly relevant in developing antiviral therapies against diseases such as COVID-19 .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Biosynthesis Study : A study elucidated the biosynthetic pathway for dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose from Thermoanaerobacterium thermosaccharolyticum, highlighting its significance in antibiotic production and bacterial structure .
- Cancer Treatment Research : A combination treatment involving 2-deoxy-D-glucose (a glucose analog) showed enhanced cytotoxicity against cancer cells when paired with cisplatin, suggesting that similar compounds could be effective in cancer therapies .
Wirkmechanismus
The mechanism of action of 3-Acetamido-3-deoxy-D-glucose involves its role as a substrate for various enzymes. For instance, it is a substrate for glycosyltransferase enzymes responsible for adding N-acetylglucosamine residues to proteins during glycosylation . This process modulates protein stability, folding, and function, impacting various cellular processes such as cell signaling, immune response, and cell-cell interactions .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Epimers
The table below compares 3-Acetamido-3-deoxy-D-glucose with key analogues, highlighting structural and functional differences:
Functional Differences
- Positional Effects: The acetamido group at C3 in this compound distinguishes it from the more common C2-substituted GlcNAc. This alters enzyme recognition, limiting its incorporation into canonical glycoproteins but favoring chitin-related pathways .
- Epimerization : GalNAc and ManNAc differ in stereochemistry at C4 and C2, respectively, influencing their roles in O-linked glycosylation and sialic acid metabolism .
Research and Industrial Relevance
- Comparative Studies : this compound is less prevalent than GlcNAc but critical for niche applications in fungal biology and glycan engineering .
- Emerging Derivatives: Compounds like 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl azide () demonstrate how protective groups (e.g., benzyl) enhance reactivity for click chemistry applications.
Biologische Aktivität
3-Acetamido-3-deoxy-D-glucose, commonly referred to as Quip3NAc, is a unique carbohydrate that has garnered attention due to its biological significance, particularly in the context of bacterial O-antigens and S-layer glycoproteins. This article delves into the biosynthesis, structural characteristics, and biological activities of Quip3NAc, supported by data tables and relevant case studies.
Biosynthesis Pathway
The biosynthesis of Quip3NAc involves a series of enzymatic reactions starting from glucose-1-phosphate. The pathway is characterized by five key enzymes:
- RmlA (Glucose 1-phosphate thymidylyltransferase) : Converts glucose-1-phosphate to dTDP-glucose.
- RmlB (4,6-dehydratase) : Dehydrates dTDP-glucose to form dTDP-4-keto-6-deoxy-D-glucose.
- QdtA (3,4-ketoisomerase) : Isomerizes dTDP-4-keto-6-deoxy-D-glucose to dTDP-3-keto-6-deoxy-D-glucose.
- QdtB (Aminotransferase) : Aminates the C-3 position to produce dTDP-Qui₃NAc.
- QdtC (N-acetyltransferase) : Acetylates the product to yield 3-acetamido-3,6-dideoxy-α-D-glucose .
This pathway is not only crucial for the production of Quip3NAc but also shares similarities with the biosynthetic routes of other deoxysugars found in various organisms.
Structural Characteristics
Quip3NAc is classified as a dideoxy sugar, specifically a 3-acetamido derivative of 3,6-dideoxy-D-glucose. Its structure plays a pivotal role in its function within bacterial cell walls and contributes to the stability and functionality of lipopolysaccharides (LPS) in Gram-negative bacteria.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₆ |
| Molecular Weight | 189.21 g/mol |
| Structure | Quip3NAc Structure |
| Presence in Organisms | Gram-negative bacteria O-antigens and S-layer glycoproteins |
Role in Bacterial Pathogenicity
Quip3NAc is integral to the structure of O-antigens in various pathogenic bacteria, including Escherichia coli and Salmonella. The presence of this sugar enhances the virulence of these bacteria by contributing to their ability to evade host immune responses .
In studies examining the impact of Quip3NAc on immune evasion, it was found that strains lacking this sugar exhibited increased susceptibility to phagocytosis compared to their wild-type counterparts, highlighting its role in bacterial survival within host environments .
Antimicrobial Potential
Research has indicated that derivatives of Quip3NAc may possess antimicrobial properties. For instance, compounds structurally related to Quip3NAc have been explored for their potential as antibiotic agents against resistant bacterial strains . The unique structural features of these sugars allow them to interfere with bacterial cell wall synthesis, presenting a novel avenue for therapeutic development.
Case Studies
- Case Study on E. coli O114 :
- Antibiotic Development :
Vorbereitungsmethoden
Stepwise Protection and Functionalization
The chemical synthesis of 3-acetamido-3-deoxy-D-glucose begins with the protection of D-glucose derivatives. A pivotal study utilized O-isopropylidene-D-glucose diethyl dithioacetal as the starting material. Demercaptalation under acidic conditions yielded 2-acetamido-2-deoxy-3,4:5,6-di-O-isopropylidene-aldehydo-D-glucose, a key intermediate with a reactive aldehyde group.
Base-Catalyzed Nitromethane Addition
The aldehyde intermediate underwent base-catalyzed addition with nitromethane, producing two epimeric nitro alcohols: 3-acetamido-1,3-dideoxy-4,5:6,7-di-O-isopropylidene-1-nitro-D-glycero-D-gulo-heptitol and its ido-epimer. This step highlights the stereochemical complexity of the reaction, with the base facilitating nucleophilic attack by nitromethane on the aldehyde carbon.
Table 1: Key Reaction Conditions in Chemical Synthesis
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| Demercaptalation | Acidic hydrolysis | Aldehydo-D-glucose derivative |
| Nitromethane addition | NaOH, nitromethane, 0°C | Epimeric nitro alcohols |
| Nef reaction | HCl, NaNO₂, H₂O, 25°C | This compound |
Enzymatic Biosynthesis via UDP-D-glucose Amination
Cell-Free Enzyme Systems
A biosynthetic route was demonstrated using a cell-free extract from Streptomyces species, which catalyzed the conversion of UDP-D-glucose to 3-amino-3-deoxy-D-glucose. The reaction required glutamine or ammonia as the amino donor and DPN (diphosphopyridine nucleotide, NAD⁺) as a cofactor. Omission of DPN halted production, underscoring its role in redox regulation.
Table 2: Enzymatic Biosynthesis Parameters
| Component | Role | Concentration/Amount |
|---|---|---|
| UDP-D-glucose | Substrate | 15 mg (21.9 µmol) |
| Glutamine | Amino donor | 5 µmol |
| DPN | Cofactor | 50 µmol |
| Incubation | 30°C, 30 minutes | ~20% conversion efficiency |
Comparative Analysis of Methodologies
Yield and Scalability
Chemical synthesis offers precise control over stereochemistry but suffers from low overall yields due to multiple protection/deprotection steps. Enzymatic biosynthesis, while more efficient in specific steps, requires specialized enzymes and cofactors, limiting scalability.
Stereochemical Outcomes
The chemical route produces epimeric mixtures necessitating chromatographic separation, whereas enzymatic methods exhibit higher stereospecificity. For instance, the cell-free system in generated a single 3-amino intermediate, avoiding epimerization.
Industrial Applicability
Enzymatic biosynthesis is preferable for large-scale production if enzyme costs are mitigated. Chemical synthesis remains valuable for small-scale research applications requiring structural analogs.
Emerging Pathways: Insights from dTDP-3-Acetamido Sugar Biosynthesis
Recent studies on dTDP-3-acetamido-3,6-dideoxy-D-glucose biosynthesis in Thermoanaerobacterium thermosaccharolyticum suggest analogous pathways for this compound. The enzyme cascade includes:
-
RmlA : Activates glucose-1-phosphate to dTDP-D-glucose.
-
RmlB : Catalyzes dehydration to dTDP-4-oxo-6-deoxy-D-glucose.
-
Isomerase : Converts dTDP-4-oxo-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose.
-
Transaminase/Transacetylase : Introduces the 3-amino group and acetylates it.
While this pathway targets 3,6-dideoxy sugars, omitting the 6-deoxygenation step could theoretically adapt it for this compound synthesis .
Q & A
Q. What are the most reliable synthetic routes for 3-Acetamido-3-deoxy-D-glucose, and how can their efficiency be optimized?
The compound is synthesized via selective oxidation-protection strategies. A key method involves sulfoxide-carbodiimide-mediated oxidation of 3-amino-D-glucose derivatives, yielding this compound with >70% efficiency under anhydrous conditions . Optimization includes controlling reaction temperature (20–25°C) and using dimethyl sulfoxide (DMSO) as a solvent to minimize side reactions. Alternative routes employ isopropylidene protection at C-1,2 and C-5,6 positions to direct substitution at C-3, followed by azide reduction and acetylation . Efficiency improvements focus on reducing step counts (e.g., one-pot reactions) and optimizing catalyst loading (e.g., DAST for fluorination ).
(Advanced)
Q. How can competing elimination reactions during fluorination or substitution at C-3 be minimized in the synthesis of analogs?
DAST-mediated fluorination of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can yield undesired olefins (e.g., hex-3-enofuranose) due to β-elimination. This is mitigated by introducing pyridine (2 equiv) to stabilize reactive intermediates and using low-temperature distillation (80°C, 0.05 mmHg) to isolate fluorinated products . Competing pathways are further suppressed via steric hindrance modulation (e.g., bulky protecting groups at C-4) or employing nucleophilic displacement with radioisotope-labeled reagents (e.g., ¹⁸F in Sn2 reactions) .
(Basic)
Q. What spectroscopic techniques are critical for characterizing this compound and verifying its structural integrity?
Key techniques include:
- ¹H/¹³C NMR : Assigns stereochemistry via coupling constants (e.g., J₃,4 ~3.5 Hz for axial C-3 substituents) .
- 19F NMR : Detects fluorinated analogs (δ −59 ppm for C-3-F) and distinguishes elimination byproducts .
- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (m/z 222.1 for [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Identifies acetamido C=O stretches (~1650 cm⁻¹) and hydroxyl absence at C-3 .
(Advanced)
Q. What contradictions exist in reported metabolic behaviors of this compound compared to native glucose, and how can these be resolved experimentally?
Fluorinated analogs (e.g., 3-deoxy-3-fluoro-D-glucose) are reported to enter glycolysis but stall at phosphorylation due to C-3 modifications, contradicting claims of full metabolic integration . To resolve discrepancies, use isotopic tracing (¹⁸F/¹⁴C labels) to track phosphorylation and transport in cell models. Combine enzyme kinetic assays (e.g., hexokinase inhibition studies) and LC-MS metabolic profiling to quantify intermediate accumulation (e.g., this compound-6-phosphate) .
(Basic)
Q. What protection-deprotection strategies are effective for selective modification at C-3 in glucose derivatives?
- Isopropylidene protection : Blocks C-1,2 and C-5,6 hydroxyls, leaving C-3 exposed for azidation or fluorination .
- Triflate intermediates : Generate C-3 leaving groups (e.g., trifluoromethanesulfonate) for nucleophilic displacement with NaN₃ or CsF .
- Acetamido stabilization : Directs reactivity to C-3 via steric and electronic effects, preventing off-target modifications .
(Advanced)
Q. How do steric and electronic factors influence the reactivity of this compound in glycosylation reactions?
The acetamido group at C-3 introduces steric bulk (~1.8 Å van der Waals radius) and electron-withdrawing effects, reducing glycosylation yields by ~40% compared to native glucose. Computational modeling (DFT) reveals increased activation energy (~15 kcal/mol) for oxocarbenium ion formation at C-1. To improve reactivity, employ low-temperature glycosylation (−40°C) or thioglycoside donors to stabilize transition states .
(Basic)
Q. How can enzymatic assays validate the substrate specificity of glycosidases toward this compound?
Use β-galactosidase immobilization assays to test hydrolysis rates of synthetic substrates (e.g., this compound-linked p-nitrophenyl glycosides). Monitor absorbance at 405 nm for p-nitrophenol release and compare kinetic parameters (Km, Vmax) to native substrates .
(Advanced)
Q. What computational tools can predict the conformational dynamics of this compound in solution?
Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and NOESY NMR data reveal preferred chair conformations (⁴C₁ for β-anomers) and hydrogen-bonding networks. The acetamido group stabilizes the C-3 equatorial position, reducing ring puckering flexibility by ~30% compared to glucose .
(Basic)
Q. What chromatographic methods are optimal for purifying this compound from reaction mixtures?
- Silica gel chromatography : Elute with EtOAc/MeOH (4:1) to separate polar byproducts.
- HPLC (HILIC column) : Use acetonitrile/water gradients (70:30 to 50:50) for high-purity isolation (>95%) .
(Advanced)
Q. How can conflicting data on the antibacterial activity of this compound derivatives be reconciled?
Discrepancies arise from variable membrane permeability across bacterial strains (e.g., Gram-negative vs. Gram-positive). Address this via liposome encapsulation assays to quantify intracellular delivery and transporter knockout studies (e.g., deletion of glucose permeases in E. coli) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
